1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS number
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS number
An In-depth Technical Guide to 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Executive Summary: This document provides a comprehensive technical overview of 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS Number: 886366-53-6), a specialized chemical intermediate of significant interest in modern drug discovery and development. As a Senior Application Scientist, this guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, analytical validation, and strategic application. We will explore the mechanistic rationale behind its use, detailing why the unique combination of a trifluoromethyl group and a cyclopropane ring offers distinct advantages in medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their programs.
Core Compound Identity and Physicochemical Properties
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a key structural motif used in the synthesis of complex pharmaceutical agents. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number. A summary of its essential properties is provided below.
| Property | Value | Source |
| CAS Number | 886366-53-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [2] |
| Molecular Weight | 237.65 g/mol | [2] |
| Free Base Formula | C₁₀H₁₀F₃N | [1] |
| Free Base Mol. Weight | 201.19 g/mol | [1] |
| Boiling Point (Free Base) | 223.4 °C at 760 mmHg | [1] |
| Density (Free Base) | 1.281 g/cm³ | [1] |
| Flash Point (Free Base) | 94.5 °C | [1] |
The Strategic Role in Medicinal Chemistry
The incorporation of the 1-(2-(trifluoromethyl)phenyl)cyclopropylamine moiety into drug candidates is a deliberate strategy to enhance pharmacological profiles. The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic properties, lipophilicity, and metabolic stability.[3] The cyclopropyl ring introduces conformational rigidity and acts as a bioisostere for other chemical groups.
Specifically, the 1-(trifluoromethyl)cyclopropyl (TFCp) group is increasingly utilized as a metabolically stable replacement for the labile tert-butyl group.[4] This substitution can prevent unwanted oxidative metabolism at that position, thereby improving the pharmacokinetic profile of a potential drug.
Caption: Bioisosteric replacement of a labile group with a TFCp moiety.
Synthesis Pathway: Enantioselective Cyclopropanation
The synthesis of trifluoromethyl-substituted cyclopropanes with high stereochemical purity is critical for their use in chiral drug substances. A robust and highly selective method involves the rhodium-catalyzed cyclopropanation of an appropriate alkene with a 1-aryl-2,2,2-trifluorodiazoethane intermediate.[5] This approach is favored for its exceptional control over both diastereoselectivity and enantioselectivity.
The causality for selecting a catalyst like a dirhodium complex, such as Rh₂(R-PTAD)₄, is its ability to form a chiral carbene intermediate, which then directs the cyclopropanation to proceed with a high degree of facial selectivity, yielding the desired enantiomer in high excess.[5]
Proposed Synthetic Workflow
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Diazo Precursor Synthesis: The requisite 1-(2-(trifluoromethyl)phenyl)-2,2,2-trifluorodiazoethane is typically generated in situ to improve handling and efficiency.[5]
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Rhodium-Catalyzed Cyclopropanation: The diazo compound reacts with a suitable alkene in the presence of a chiral dirhodium catalyst. This key step forms the trifluoromethyl-substituted cyclopropane ring with high stereocontrol.
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Functional Group Manipulation: Subsequent steps would involve the conversion of existing functional groups to the primary amine.
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Salt Formation: The final free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt.
Caption: A robust, self-validating analytical workflow.
Protocol: Enantiomeric Purity by Chiral HPLC
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Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose, is the logical starting point due to their broad applicability for amine separations.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, and a small percentage of an amine additive (e.g., diethylamine) to improve peak shape and prevent tailing.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the hydrochloride salt in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
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Column Temperature: 25 °C
-
Detection: UV at 254 nm or as determined by a UV scan.
-
-
Data Analysis: Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee). The system is considered validated once baseline resolution (Rs > 1.5) is achieved.
Safety, Handling, and Storage
Based on safety data for structurally related compounds, 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride requires careful handling. [6][7][8]
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Hazard Identification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6][7]* Precautions for Safe Handling:
-
Avoid breathing dust, fumes, or vapors. [6]Use only in a well-ventilated area, preferably a chemical fume hood. [7] * Avoid contact with skin, eyes, and clothing. * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. [6] * Wash hands thoroughly after handling. [7]* Storage Conditions:
-
Store in a tightly-closed container. [7] * Keep in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents. [8]* First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice. [6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. [6] * Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. [6]
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Conclusion
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its strategic design allows for the targeted improvement of pharmacokinetic properties in drug candidates. Understanding its synthesis, the rationale for its use, and the rigorous analytical methods required for its validation is essential for any research or development professional aiming to incorporate this valuable building block. The methodologies and insights provided in this guide serve as a practical foundation for its effective and safe implementation in the laboratory and beyond.
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de la Torre, B. G., & Albericio, F. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(11), 1279-1304. [Link]
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Barata-Vallejo, S., et al. (2016). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis, 6(1), 1-5. [Link]
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